
Isopropyl 6-hydroxycaproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 6-hydroxycaproate is an organic compound that belongs to the ester family. It is derived from 6-hydroxycaproic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-hydroxycaproate typically involves the esterification of 6-hydroxycaproic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
6-Hydroxycaproic acid+IsopropanolAcid CatalystIsopropyl 6-hydroxycaproate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl 6-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isopropyl 6-hydroxycaproate involves its hydrolysis to 6-hydroxycaproic acid and isopropanol. This hydrolysis can be catalyzed by esterases in biological systems. The 6-hydroxycaproic acid can then enter various metabolic pathways, while isopropanol can be further metabolized or excreted.
Comparaison Avec Des Composés Similaires
- Methyl 6-hydroxycaproate
- Ethyl 6-hydroxycaproate
- Butyl 6-hydroxycaproate
Comparison: Isopropyl 6-hydroxycaproate is unique due to its isopropyl group, which can influence its solubility and reactivity compared to other esters of 6-hydroxycaproic acid. For example, the isopropyl group may provide steric hindrance, affecting the rate of hydrolysis compared to methyl or ethyl esters.
Propriétés
Numéro CAS |
32818-35-2 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
propan-2-yl 6-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O3/c1-8(2)12-9(11)6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
PREZTQRHPMBEPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCCCO |
Numéros CAS associés |
194362-09-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


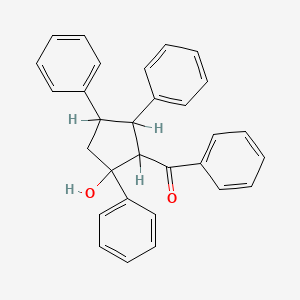



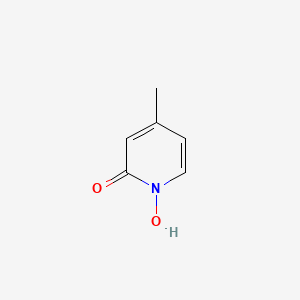


![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
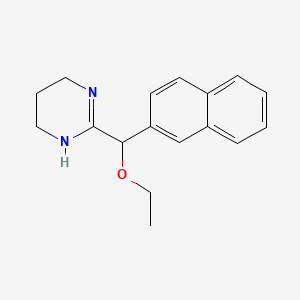
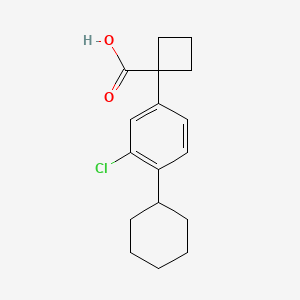
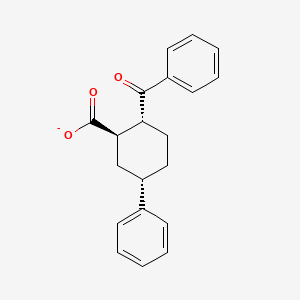
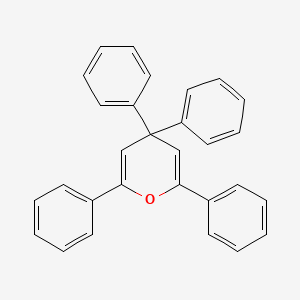
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)

